Linker Length Comparison: Thalidomide-O-C6-COOH (C6) vs. Thalidomide-O-COOH (No Linker) and Thalidomide-O-C8-COOH (C8)
Thalidomide-O-C6-COOH features a six-carbon alkyl linker between the thalidomide cereblon-binding moiety and the terminal carboxylic acid conjugation handle . In contrast, Thalidomide-O-COOH (Cereblon ligand 3; CAS 1061605-21-7) contains no alkyl spacer—the carboxylic acid is directly attached via an ether linkage to the thalidomide scaffold, providing minimal spatial separation . Thalidomide-O-C8-COOH (CAS 2225148-51-4) extends the linker to an eight-carbon chain . This difference in linker length (0 vs. 6 vs. 8 carbons) directly modulates the distance between the E3 ligase CRBN binding site and the target protein ligand attachment point in assembled PROTAC molecules, a key determinant of ternary complex formation efficiency .
| Evidence Dimension | Alkyl linker carbon count (spatial separation between cereblon ligand and conjugation handle) |
|---|---|
| Target Compound Data | C6 (six-carbon alkyl chain; molecular formula C20H22N2O7; MW 402.4 g/mol) |
| Comparator Or Baseline | Thalidomide-O-COOH: C0 (no alkyl spacer; direct ether linkage to carboxylic acid; C15H12N2O7; MW 332.27 g/mol); Thalidomide-O-C8-COOH: C8 (eight-carbon alkyl chain; C22H26N2O7; MW 430.45 g/mol) |
| Quantified Difference | C6 provides intermediate spatial separation vs. C0 (shorter) and C8 (longer); MW difference: +70.13 g/mol vs. Thalidomide-O-COOH; -28.05 g/mol vs. Thalidomide-O-C8-COOH |
| Conditions | Structural analysis based on chemical composition and vendor-provided molecular specifications |
Why This Matters
Linker length directly impacts PROTAC degradation potency (DC50), and selecting a pre-configured C6 conjugate eliminates the need for custom linker synthesis and validation, accelerating degrader optimization campaigns.
